![molecular formula C16H15IN2O3 B3502598 3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide](/img/structure/B3502598.png)
3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide
Overview
Description
3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide, also known as IMB-5, is a small molecule that has gained attention in the scientific community for its potential use as a therapeutic agent. IMB-5 is a hydrazide derivative that has shown promising results in various studies due to its unique chemical structure and mechanism of action.
Mechanism of Action
The mechanism of action of 3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival, and its dysregulation is frequently observed in cancer cells. 3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide has been found to inhibit the activity of this pathway, leading to decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects:
3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide has been shown to have various biochemical and physiological effects. It has been found to decrease the expression of various proteins involved in cell growth and survival, such as Akt, mTOR, and Bcl-2. 3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide has also been found to increase the expression of proteins involved in apoptosis, such as Bax and caspase-3. In addition, 3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide has been found to induce cell cycle arrest in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide in lab experiments is its high specificity for the PI3K/Akt/mTOR signaling pathway. This allows for targeted inhibition of this pathway, without affecting other pathways that may be important for normal cellular function. However, one limitation of using 3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide. One potential direction is the development of 3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide analogs with improved solubility and potency. Another direction is the investigation of the potential use of 3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide in combination with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide and its potential use in the treatment of various types of cancer.
Scientific Research Applications
3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide has also been found to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential as a therapeutic agent.
properties
IUPAC Name |
3-iodo-N'-(2-methoxybenzoyl)-4-methylbenzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IN2O3/c1-10-7-8-11(9-13(10)17)15(20)18-19-16(21)12-5-3-4-6-14(12)22-2/h3-9H,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKHTRFNKFRSQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2OC)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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